molecular formula C14H21N3O3 B11801532 Ethyl 2-((4-hydroxypiperidin-1-yl)methyl)-4-methylpyrimidine-5-carboxylate

Ethyl 2-((4-hydroxypiperidin-1-yl)methyl)-4-methylpyrimidine-5-carboxylate

Cat. No.: B11801532
M. Wt: 279.33 g/mol
InChI Key: MDCIQHXASFUSHY-UHFFFAOYSA-N
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Description

Ethyl 2-((4-hydroxypiperidin-1-yl)methyl)-4-methylpyrimidine-5-carboxylate is a complex organic compound that features a piperidine ring, a pyrimidine ring, and an ester functional group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((4-hydroxypiperidin-1-yl)methyl)-4-methylpyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through condensation reactions involving appropriate precursors such as urea and β-diketones.

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4-hydroxypiperidin-1-yl)methyl)-4-methylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Ethyl 2-((4-hydroxypiperidin-1-yl)methyl)-4-methylpyrimidine-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects in treating diseases such as cancer, bacterial infections, and neurological disorders.

    Industry: It is used as an intermediate in the synthesis of other complex organic compounds and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-((4-hydroxypiperidin-1-yl)methyl)-4-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-((4-hydroxypiperidin-1-yl)methyl)-4-methylpyrimidine-5-carboxylate: shares structural similarities with other piperidine and pyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which allow it to interact with multiple biological targets and exhibit a broad spectrum of activities. Its specific combination of functional groups and rings makes it a versatile compound for various scientific and medicinal applications.

Biological Activity

Ethyl 2-((4-hydroxypiperidin-1-yl)methyl)-4-methylpyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Compound Overview

Chemical Structure and Properties:

  • Molecular Formula: C₁₄H₂₁N₃O₃
  • Molecular Weight: 279.33 g/mol
  • CAS Number: 1355225-96-5

The compound features a pyrimidine ring, a hydroxypiperidine moiety, and an ethyl ester functional group, which contribute to its pharmacological properties.

Pharmacological Potential

This compound has shown promise in various biological assays:

  • Anticancer Activity:
    • Initial studies suggest that this compound may exhibit anticancer properties. Research has indicated that derivatives with similar structures can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Neuropharmacological Effects:
    • The presence of the hydroxypiperidine moiety suggests potential interactions with neurotransmitter systems, particularly those involving serotonin receptors. Compounds with similar structures have been noted for their ability to modulate serotonin pathways, which could be relevant for treating mood disorders .
  • Antimicrobial Properties:
    • Some derivatives of pyrimidine compounds have demonstrated antimicrobial activity against various pathogens, indicating that this compound may also possess similar characteristics .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the pyrimidine ring.
  • Introduction of the hydroxypiperidine moiety.
  • Esterification to yield the final product.

This multi-step synthesis allows for the incorporation of various functional groups that may enhance biological activity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following table summarizes some compounds with structural similarities and their unique features:

Compound NameStructure SimilarityUnique Features
Ethyl 4-hydroxy-pyrimidineContains pyrimidine and ester groupsDifferent biological activities
N-benzylpiperidine derivativesPiperidine core presentDistinct pharmacological profiles
Other pyrimidine carboxylatesSimilar functional groupsVarying substituents affect activity

These comparisons highlight the importance of specific substitutions in determining the overall biological profile of related compounds.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

  • Anticancer Studies:
    • A study examining various pyrimidine derivatives found that certain modifications led to enhanced cytotoxicity against cancer cell lines, suggesting that similar modifications could be beneficial for this compound .
  • Neuropharmacological Investigations:
    • Research on piperidine derivatives indicated significant interactions with serotonin receptors, which could be leveraged to develop treatments for psychiatric disorders .
  • Antimicrobial Evaluations:
    • Some studies have reported promising antibacterial and antifungal activities for related compounds, indicating a potential therapeutic application for infections .

Properties

Molecular Formula

C14H21N3O3

Molecular Weight

279.33 g/mol

IUPAC Name

ethyl 2-[(4-hydroxypiperidin-1-yl)methyl]-4-methylpyrimidine-5-carboxylate

InChI

InChI=1S/C14H21N3O3/c1-3-20-14(19)12-8-15-13(16-10(12)2)9-17-6-4-11(18)5-7-17/h8,11,18H,3-7,9H2,1-2H3

InChI Key

MDCIQHXASFUSHY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)CN2CCC(CC2)O

Origin of Product

United States

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